1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Chemical Reactions Analysis
1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoroethyl group and the pyrazole ring play crucial roles in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine: This compound lacks the propyl group, making it less complex and potentially less active in certain biological assays.
1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylpropylamine: This compound has a similar structure but differs in the position of the substituents, which can affect its chemical and biological properties.
The unique combination of the difluoroethyl and propyl groups in this compound makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H19F2N5 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H19F2N5/c1-3-4-20-12(5-10(2)18-20)7-16-11-6-17-19(8-11)9-13(14)15/h5-6,8,13,16H,3-4,7,9H2,1-2H3 |
InChI Key |
SCRFFRBFVLPULK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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